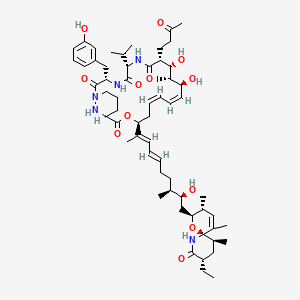

Sanglifehrin B

Description

Structure

2D Structure

Properties

Molecular Formula |

C60H89N5O12 |

|---|---|

Molecular Weight |

1072.4 g/mol |

IUPAC Name |

(3S,6S,9R,10R,11S,12S,13Z,15Z,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,6R,9S,11S)-9-ethyl-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undec-4-en-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |

InChI |

InChI=1S/C60H89N5O12/c1-11-44-31-40(8)60(63-55(44)71)39(7)30-38(6)52(77-60)34-50(69)36(4)20-14-12-15-21-37(5)51-26-17-13-16-25-49(68)42(10)54(70)46(28-27-41(9)66)56(72)62-53(35(2)3)57(73)61-48(33-43-22-18-23-45(67)32-43)58(74)65-29-19-24-47(64-65)59(75)76-51/h12-13,15-18,21-23,25,30,32,35-36,38,40,42,44,46-54,64,67-70H,11,14,19-20,24,26-29,31,33-34H2,1-10H3,(H,61,73)(H,62,72)(H,63,71)/b15-12+,17-13-,25-16-,37-21+/t36-,38+,40-,42-,44-,46+,47-,48-,49-,50-,51-,52-,53-,54+,60-/m0/s1 |

InChI Key |

LXZHHFFYSBIHSF-AIPKWMPTSA-N |

Isomeric SMILES |

CC[C@H]1C[C@@H]([C@@]2(C(=C[C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)C)NC1=O)C |

Canonical SMILES |

CCC1CC(C2(C(=CC(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)C)NC1=O)C |

Synonyms |

sanglifehrin B |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Sanglifehrin B

Elucidation of the Sanglifehrin Biosynthetic Gene Cluster

The biosynthesis of Sanglifehrin B is orchestrated by a sophisticated set of genes organized within a single biosynthetic gene cluster (BGC). The characterization of this cluster has provided profound insights into the molecular machinery responsible for constructing this intricate molecule.

Architecture of the Mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The production of this compound is governed by a hybrid PKS-NRPS system. rsc.orgwikipedia.org Analysis of the 92,776 base-pair contiguous DNA region from Streptomyces flaveolus DSM 9954 revealed a complex pathway responsible for its assembly. rsc.org This hybrid system is essential for the formation of this compound's distinctive structure, which features a 22-membered macrolide ring attached to a [5.5] spirolactam moiety. rsc.org The macrocycle itself is a product of both PKS and NRPS activities, incorporating a tripeptide unit within its structure. nih.govresearchgate.net The assembly line consists of 13 PKS extension modules and three NRPS modules. nih.gov

Identification of Core Biosynthetic Genes and Associated Proteins (e.g., sfaB, sfaC)

Several core biosynthetic genes within the sfa cluster are pivotal for the synthesis of this compound. Consistent with the structure of sanglifehrin A (a closely related compound), the cluster contains five modular type I PKS genes (sfaE, sfaF, sfaG, sfaH, sfaI) and one NRPS gene (sfaD). The gene products of sfaA and sfaB are likely involved in the biosynthesis of the non-proteinogenic amino acids found in the molecule. rsc.org Specifically, SfaB is homologous to KtzI, an L-ornithine N5-hydroxylase. acs.orgcore.ac.uk Another key gene, sfaC, is a putative regulatory gene, suggesting its role in controlling the expression of the biosynthetic pathway.

| Gene | Proposed Function |

| sfaA | Phenylalanine hydroxylase, involved in (2S)-m-tyrosine biosynthesis. rsc.org |

| sfaB | Homolog of KtzI (L-ornithine N5-hydroxylase), involved in non-proteinogenic amino acid synthesis. acs.orgcore.ac.uk |

| sfaC | Putative regulatory gene. |

| sfaD | Non-Ribosomal Peptide Synthetase (NRPS). |

| sfaE-I | Modular Type I Polyketide Synthases (PKS). |

Characterization of Additional Biosynthetic, Transport-Related, and Regulatory Genes

Beyond the core PKS and NRPS genes, the sfa cluster houses a variety of other genes essential for the complete biosynthesis of this compound. Five genes, sfaM, sfaK, sfaP, sfaQ, and sfaR, are thought to be required for supplying the unusual starter and extender units for polyketide synthesis. Additionally, the functions of five other genes (sfaJ, sfaL, sfaO, sfaN, and sfaS) could not be definitively assigned based on sequence analysis alone, indicating the novelty and complexity of this biosynthetic pathway. The presence of these additional genes highlights the intricate network of enzymatic reactions required to produce the final this compound molecule.

Mechanistic Insights into the Biosynthesis of Unusual Building Blocks

The unique structure of this compound is a direct result of the incorporation of several atypical building blocks, the formation of which requires specialized enzymatic machinery.

Formation of Atypical PKS Starter and Extender Units (e.g., (2R)-2-ethylmalonamyl-CoA, (2S)-2-(2-oxo-butyl)malonyl-CoA)

The biosynthesis of this compound is initiated with an unusual starter unit, (2R)-2-ethylmalonamyl-CoA. rsc.org Its formation is proposed to begin with crotonyl-CoA, which is reductively carboxylated by a crotonyl-CoA reductase/carboxylase (CCR) to yield (2S)-2-ethylmalonyl-CoA. nih.gov This is then likely epimerized to its (2R) form. The amidation of (2R)-2-ethylmalonyl-CoA to produce the final starter unit, (2R)-2-ethylmalonamyl-CoA, is catalyzed by SfaP, an asparagine synthetase homologue.

Another atypical extender unit, (2S)-2-(2-oxo-butyl)malonyl-CoA, is also incorporated into the polyketide backbone. rsc.org The generation of this unique building block is attributed to an iterative type I PKS. rsc.orgnih.gov

Generation of NRPS Extender Units (e.g., (2S)-m-tyrosine)

The non-ribosomal peptide portion of this compound includes the non-proteinogenic amino acid (2S)-m-tyrosine. rsc.org The biosynthesis of this unusual amino acid is catalyzed by SfaA, a phenylalanine hydroxylase. rsc.orgnih.gov This enzyme acts on the common amino acid L-phenylalanine to introduce a hydroxyl group at the meta-position of the phenyl ring, thereby generating (2S)-m-tyrosine for incorporation by the NRPS machinery. rsc.org

Role of Specific Enzymes in Sanglifehrin Biosynthesis

The biosynthesis of sanglifehrins is a hybrid process, orchestrated by a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. rsc.orgnih.gov The assembly of the complex carbon skeleton relies on the provision of specific, often unusual, building blocks, which are synthesized by a dedicated set of enzymes. Analysis of the sanglifehrin biosynthetic gene cluster from Streptomyces flaveolus has shed light on several key enzymes essential for producing these precursors. rsc.org

Crotonyl-CoA Reductase/Carboxylase (CCR): A crucial enzyme in this pathway is a crotonyl-CoA reductase/carboxylase (CCR). rsc.orgnih.gov This class of enzymes is known to be involved in producing diverse extender units for polyketide synthesis. researchgate.netebi.ac.uk In the context of sanglifehrin biosynthesis, the CCR is proposed to be responsible for generating the unusual PKS starter unit, (2R)-2-ethylmalonamyl-CoA. rsc.org This process likely involves the reductive carboxylation of an α,β-unsaturated thioester, a mechanism that expands the diversity of building blocks available for the PKS machinery. rcsb.org

Phenylalanine Hydroxylase: The tripeptide portion of sanglifehrin contains an uncommon m-hydroxyphenylalanine unit. google.com The biosynthesis of this non-proteinogenic amino acid is catalyzed by a dedicated phenylalanine hydroxylase. rsc.orgnih.govnih.gov This enzyme, homologous to other characterized phenylalanine 3-hydroxylases, facilitates the regioselective hydroxylation of L-phenylalanine at the meta-position to produce (2S)-m-tyrosine. rsc.orgresearchgate.net This modified amino acid is then incorporated by the NRPS module into the growing peptide chain. nih.govnih.gov The activity of phenylalanine hydroxylase is critical, as it controls the rate of phenylalanine catabolism and the synthesis of important metabolites. github.iowikipedia.org

The table below summarizes the key enzymes and their specific roles in providing the unique building blocks for this compound biosynthesis.

| Enzyme | Substrate(s) | Product(s) | Function in Sanglifehrin Biosynthesis |

| Crotonyl-CoA Reductase/Carboxylase (CCR) | Crotonyl-CoA, CO₂, NADPH | (2R)-2-ethylmalonamyl-CoA (putative) | Generates the unique starter unit for the polyketide synthase (PKS). rsc.org |

| Phenylalanine Hydroxylase | L-phenylalanine, O₂, Tetrahydrobiopterin | (2S)-m-tyrosine (m-hydroxyphenylalanine) | Synthesizes the non-standard amino acid extender unit for the non-ribosomal peptide synthetase (NRPS). rsc.orgnih.gov |

Proposed Mechanisms of Spirolactam Formation in this compound Biosynthesis

A defining structural feature of the sanglifehrins is the highly substituted [5.5] spirolactam moiety. google.comrsc.org The formation of this complex, stereochemically rich structure is a significant biosynthetic challenge. Research based on the analysis of the biosynthetic gene cluster has led to the proposal of a key mechanistic step.

It is suggested that the formation of the spirolactam is triggered by a spontaneous ketalization event. rsc.orgnih.gov This proposed mechanism involves the cyclization of a linear precursor molecule. The stereoselective nature of this reaction is noteworthy, suggesting that the conformation of the linear precursor dictates the final stereochemistry of the spirocyclic system. rsc.org While the exact precursor and the conditions for this spontaneous cyclization are still under investigation, this hypothesis provides a logical framework for the construction of the central quaternary carbon of the spirolactam. Total synthesis efforts have also achieved the construction of this spirolactam through stereo-controlled spirocyclization of a key pyranone intermediate, lending support to a convergent assembly strategy in a laboratory setting. nih.govresearchgate.netresearchgate.net

Applicability of Combinatorial Biosynthesis and Chemoenzymatic Strategies for this compound Analog Generation

The structural complexity of this compound presents a significant hurdle for chemical synthesis, making the development of new analogs a challenging task. rsc.org However, the elucidation of its biosynthetic pathway opens the door for the application of combinatorial biosynthesis and chemoenzymatic strategies to generate novel derivatives. rsc.orgnih.gov

Combinatorial Biosynthesis: The modular nature of the PKS/NRPS system provides a platform for genetic engineering. By modifying the biosynthetic gene cluster of Streptomyces flaveolus, it is possible to alter the structure of the final product. For instance, feeding a producer strain, in which the native phenylalanine hydroxylase has been inactivated, with various analogs of meta-l-tyrosine can lead to the incorporation of these new building blocks and the generation of novel sanglifehrin compounds. nih.gov This approach combines the power of microbial fermentation with synthetic chemistry to expand the structural diversity of sanglifehrins. nih.gov

Chemoenzymatic and Synthetic Strategies: Total synthesis routes have been successfully developed for both Sanglifehrin A and B. nih.govresearchgate.net These synthetic achievements not only confirm the structure of the natural products but also provide access to key intermediates and the flexibility to create analogs that are inaccessible through biosynthesis alone. For example, analogs of this compound with modifications at the C40 position of the spirolactam have been synthesized and evaluated. nih.govresearchgate.netthieme-connect.com One such analog, where the ethyl group at C34 was replaced with a 1,1,1-trifluoroethyl group, demonstrated interesting biological activity. google.com The synthesis of these analogs often involves a convergent approach, where the macrocycle and the spirolactam are synthesized separately and then joined, for instance, via a Stille coupling reaction. nih.govresearchgate.netresearchgate.net These strategies underscore the power of combining chemical synthesis with knowledge of the natural product's structure-activity relationships to create optimized molecules. acs.org

The following table highlights examples of this compound analogs and the strategies used for their generation.

| Analog Name/Description | Generation Strategy | Key Findings/Significance |

| This compound C40-CH₂CF₃ analog | Total Synthesis / Chemoenzymatic | Exhibited higher anti-proliferative activity than the natural Sanglifehrin A and B in Jurkat cells. nih.govresearchgate.netthieme-connect.com |

| This compound C40-H₂ analog | Total Synthesis / Chemoenzymatic | Created to probe the structure-activity relationship of the spirolactam moiety. thieme-connect.com |

| This compound analogs with modified spirolactam substituents | Total Synthesis | Synthesized to investigate the role of the spirolactam in biological activity. google.com |

| Novel Sanglifehrins via precursor-directed biosynthesis | Combinatorial Biosynthesis (feeding meta-l-tyrosine analogs to a mutated S. flaveolus strain) | Demonstrates the feasibility of using biosynthetic engineering to generate a library of new sanglifehrin analogs. nih.gov |

Total Synthesis Methodologies for Sanglifehrin B and Its Analogs

Enantioselective Total Synthesis Approaches for Sanglifehrin B

The absolute stereochemistry of this compound was first determined through NMR techniques and X-ray crystallography of its analog, Sanglifehrin A, in complex with cyclophilin A. jst.go.jpnih.gov The first total syntheses, notably those of Sanglifehrin A by the research groups of Nicolaou and Paquette, established foundational strategies for tackling this class of molecules. acs.orgacs.orgnih.govrsc.org These early efforts were crucial in developing the methodologies later applied to this compound.

A significant breakthrough was the development of a fully enantioselective total synthesis of both Sanglifehrin A and B, as reported by Chang et al. in 2021. researchgate.netnih.gov This synthesis established a versatile and stereocontrolled pathway, enabling not only the creation of the natural product but also the preparation of analogs for biological evaluation. researchgate.netnih.gov The approach was designed to be convergent, allowing for the flexible assembly of the molecule's major components. acs.orggoogle.com

Convergent Assembly Strategies for Key Molecular Fragments

The unique and densely functionalized [5.5] spirolactam unit is a hallmark of the sanglifehrin family and a significant synthetic challenge. researchgate.netrsc.org Its construction requires precise control over multiple stereocenters.

A successful strategy for assembling the spirolactam for this compound involves the initial construction of a key pyranone intermediate. researchgate.netnih.govgoogle.com This intermediate is formed through an aldol (B89426) reaction followed by an acid-catalyzed cyclization. google.com Subsequent transformations, including a regioselective debenzylation and oxidation, lead to a primary amide. google.com In one reported synthesis, the spirolactam moiety of this compound was achieved in five steps from such a primary amide intermediate. thieme-connect.com The crucial, stereocontrolled spirocyclization step then yields the complex spirolactam core, setting the stage for its coupling to the macrocyclic fragment. researchgate.netresearchgate.net

Alternative early approaches, developed for Sanglifehrin A, utilized consecutive aldol reaction tactics to systematically build the nine stereogenic centers of the spirolactam fragment. acs.orgrsc.org For instance, the Nicolaou group employed Paterson's aldol methodology, which was pivotal in their synthesis. acs.orgnih.gov

The formation of the large, 22-membered macrocycle is another critical phase of the synthesis. Two principal methods have been effectively employed for this macrocyclization:

Ring-Closing Metathesis (RCM): In the total synthesis of this compound, the macrocyclic core was successfully constructed using an RCM strategy. researchgate.netresearchgate.netnih.gov This reaction utilized the Hoveyda-Grubbs-II catalyst to close the ring from a linear precursor, demonstrating the power of modern olefin metathesis in the synthesis of complex natural products. thieme-connect.com

Intramolecular Stille Coupling: An alternative approach, first demonstrated in the Nicolaou total synthesis of Sanglifehrin A, involves an intramolecular Stille cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction forms the macrocycle from a linear precursor containing both a vinyl iodide and a vinyl stannane (B1208499).

Once the two major fragments—the spirolactam and the macrocycle—are prepared, they are joined together. This final union is typically accomplished via a convergent intermolecular Stille coupling, which links the vinyl stannane of the spirolactam fragment to a vinyl iodide on the macrocycle. researchgate.netacs.orggoogle.com

Synthesis of the Spirolactam Moiety (e.g., via Pyranone Intermediate and Stereocontrolled Spirocyclization)

Challenges in Synthetic Accessibility and Derivatization for this compound

Despite the successful total syntheses, this compound remains a formidable synthetic target. researchgate.netresearchgate.net The primary challenges include:

Stereochemical Complexity: The molecule contains a large number of stereocenters, requiring long and intricate synthetic sequences with high levels of stereocontrol.

Derivatization for Analog Synthesis: The structural complexity poses a "tremendous challenge" for the development of new analogs. rsc.org Creating libraries of related compounds for structure-activity relationship (SAR) studies is difficult, hindering efforts to optimize the molecule's biological properties. acs.orgacs.org

These challenges in synthetic accessibility and derivatization underscore the need for the continued development of novel and more efficient synthetic methodologies. researchgate.netrsc.org

Molecular and Cellular Mechanisms of Sanglifehrin B Action

Cyclophilin Interactions and Binding Profile of Sanglifehrin B

This compound's biological activities are initiated by its direct and high-affinity binding to various cyclophilin (Cyp) isoforms. This interaction is the foundation for its subsequent cellular effects.

This compound, along with other natural sanglifehrins, has been shown to bind with high affinity to multiple cyclophilin isoforms, including the cytosolic Cyclophilin A (CypA), the endoplasmic reticulum-resident Cyclophilin B (CypB), and the mitochondrial Cyclophilin D (CypD). nih.govacs.org Early studies identified that Sanglifehrins A and B exhibit a binding affinity for CypA that is approximately 10 to 20 times higher than that of the well-known immunosuppressant Cyclosporin (B1163) A (CsA). nih.gov

Further characterization in the context of inhibiting cyclophilin-protein interactions demonstrated that this compound is a more potent disruptor of the complex between NS5A (a viral protein) and cyclophilins A, B, and D than CsA. nih.gov This potent activity in disrupting protein-protein interactions serves as a functional measure of its high binding affinity. nih.gov

Table 1: Potency of this compound in Disrupting NS5A-Cyclophilin Complex Formation

The following table displays the half-maximal inhibitory concentration (IC50) values for this compound and Cyclosporin A in an ELISA-based assay measuring the disruption of the interaction between various cyclophilin isoforms and the NS5A protein. Lower values indicate higher potency.

| Compound | NS5A-CypA IC50 (nM) | NS5A-CypB IC50 (nM) | NS5A-CypD IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | 1.1 | 0.8 | 1.5 | nih.gov |

| Cyclosporin A (CsA) | 10.3 | 10.7 | 16.5 | nih.gov |

A primary consequence of this compound binding to the active site of cyclophilins is the potent inhibition of their enzymatic peptidyl-prolyl cis-trans isomerase (PPIase) activity. nih.govacs.org This enzyme activity is crucial for the proper folding and conformational changes of various proteins. mdpi.com

Studies have demonstrated that this compound is a significantly more potent inhibitor of the PPIase activity of CypA, CypB, and CypD than Cyclosporin A. nih.gov The inhibition was measured using a chymotrypsin-coupled assay, which determines the rate of hydrolysis of a specific peptide substrate. nih.gov this compound exhibited inhibitory constants (Kᵢ) in the low nanomolar and even sub-nanomolar range, proving to be over 30-fold more potent than CsA against all three tested isoforms. nih.gov

Table 2: Inhibition of Cyclophilin PPIase Activity by this compound

The table below details the inhibitory constant (Ki) values of this compound and Cyclosporin A against the PPIase activity of recombinant human cyclophilins A, B, and D. Lower Ki values signify more potent inhibition.

| Compound | CypA Ki (nM) | CypB Ki (nM) | CypD Ki (nM) | Reference |

|---|---|---|---|---|

| This compound | 0.32 | 0.20 | 0.30 | nih.gov |

| Cyclosporin A (CsA) | 9.7 | 9.2 | 9.4 | nih.gov |

The inhibitory data reveals that this compound is a pan-inhibitor of the tested cyclophilin isoforms, potently engaging CypA, CypB, and CypD. nih.gov While it is the most potent inhibitor of CypB (Kᵢ = 0.20 nM), its inhibitory constants against CypA (Kᵢ = 0.32 nM) and CypD (Kᵢ = 0.30 nM) are of a similar magnitude. nih.gov This indicates that this compound does not display strong isoform selectivity among these three key cyclophilins, but rather acts as a broad and highly potent inhibitor. nih.gov This contrasts with the goals of developing isoform-selective inhibitors, which seek to target the function of a single cyclophilin to achieve a more targeted therapeutic effect and potentially reduce side effects. frontiersin.org The ability of sanglifehrins to potently inhibit all three tested cyclophilins is a distinguishing feature compared to some other classes of inhibitors. nih.gov

Inhibition of Peptidyl-Prolyl Isomerase (PPIase) Activity of Cyclophilins by this compound

Modulation of Cellular Protein Trafficking and Secretion by this compound

Information specifically detailing the induction of Cyclophilin B secretion by this compound is not available in the provided search results. This mechanism has been described for the related compound Sanglifehrin A and Cyclosporin A, where binding to Cyclophilin B within the endoplasmic reticulum induces its secretion. jci.orgbiorxiv.orgnih.gov

As the induction of Cyclophilin B secretion by this compound specifically has not been established in the provided search results, information regarding its subsequent influence on ER transport pathways is also unavailable. For Sanglifehrin A, this induced secretion is known to be dependent on conventional ER-to-Golgi transport, as it is blocked by inhibitors like brefeldin A. biorxiv.orgnih.gov

Induction of Cyclophilin B (PPIB) Secretion from the Endoplasmic Reticulum (ER)

Formation of Protein-Ligand Complexes by this compound

This compound (SfB), like other members of the sanglifehrin family, exerts its biological effects through intricate interactions with cellular proteins. Its ability to form specific protein-ligand complexes is central to its mechanism of action, enabling it to modulate protein-protein interactions and interfere with viral replication and cellular processes.

Cyclophilin A (CypA) and Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) Interactions (as observed for Sanglifehrin A, with implications for this compound research)

Research on the closely related compound Sanglifehrin A (SfA) has revealed a unique mechanism involving the formation of a ternary complex with Cyclophilin A (CypA) and Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2). nih.govbiorxiv.orgresearchgate.net SfA possesses two distinct functional domains: a macrocyclic core that binds deeply within the active site of CypA, and a spirolactam side chain. researchgate.netnih.gov The resulting binary complex (CypA-SfA) creates a new composite surface that specifically recognizes and binds to IMPDH2. researchgate.net This interaction is highly selective for the IMPDH2 isoform over IMPDH1. researchgate.netresearchgate.net

Notably, the formation of this CypA-SfA-IMPDH2 complex does not inhibit the catalytic activity of IMPDH2, which is the rate-limiting enzyme in de novo guanosine (B1672433) biosynthesis. researchgate.netresearchgate.net Instead, the complex modulates cell growth by engaging with the cystathionine-β-synthase (CBS) domain of IMPDH2, revealing a non-catalytic regulatory function for this domain in cellular proliferation. researchgate.netresearchgate.net

While direct demonstration of a ternary complex involving this compound is pending, strong evidence suggests it may operate through a similar mechanism. SfB has been identified as a potent antiproliferative agent within the sanglifehrin family. google.com Furthermore, studies have shown that both SfA and SfB can activate p53 transcription, a downstream effect linked to the modulation of cell growth pathways. google.com Given the structural similarities and shared biological activities, the mechanism of forming a ternary complex with CypA and IMPDH2, as established for SfA, provides a compelling model for SfB's antiproliferative effects.

Disruption of Protein-Protein Interactions (e.g., HCV NS5A-Cyclophilin Complexes)

A critical mechanism of action for this compound is its ability to disrupt essential protein-protein interactions required for viral replication, particularly in the context of the Hepatitis C Virus (HCV). The replication of HCV is dependent on the interaction between the viral non-structural protein 5A (NS5A) and host cell cyclophilins, including CypA, CypB, and CypD. nih.govmdpi.complos.org

Preclinical studies have demonstrated that natural sanglifehrins (A-D) are potent inhibitors of this interaction, and are significantly more effective than the benchmark cyclophilin inhibitor, Cyclosporin A (CsA). nih.govnih.gov Among them, this compound stands out as the most potent, effectively blocking the formation of NS5A-CypA, NS5A-CypB, and NS5A-CypD complexes. nih.govresearchgate.netresearchgate.net This disruptive activity is a direct contributor to its potent anti-HCV effect, as evidenced by its strong inhibition of the HCV subgenomic replicon in cell-based assays. nih.govnih.gov

The table below summarizes the comparative potency of this compound in disrupting NS5A-cyclophilin complexes.

| Compound | NS5A-CypA Disruption (IC₅₀, μM) | NS5A-CypB Disruption (IC₅₀, μM) | NS5A-CypD Disruption (IC₅₀, μM) |

|---|---|---|---|

| Sanglifehrin A | 0.14 | 0.11 | 0.12 |

| This compound | 0.03 | 0.04 | 0.04 |

| Sanglifehrin C | 0.28 | 0.22 | 0.25 |

| Sanglifehrin D | 0.14 | 0.12 | 0.12 |

| Cyclosporin A | 0.48 | 0.45 | 0.42 |

Effects on Intracellular Signaling Pathways Mediated by this compound

This compound influences multiple intracellular signaling cascades that are fundamental to cellular responses like inflammation, proliferation, and cell cycle control. Its effects are often mediated through its primary interaction with cyclophilins, leading to downstream modulation of key pathways.

Modulation of TGF-β1 Signaling Pathways

The Transforming Growth Factor-β1 (TGF-β1) pathway is a central regulator of fibrosis, promoting the transdifferentiation of fibroblasts into myofibroblasts that deposit excessive extracellular matrix proteins like collagen. nih.govbiorxiv.org Studies on the related compound Sanglifehrin A have shown that it can potently inhibit the synthesis and secretion of type I collagen in TGF-β1-activated myofibroblasts. nih.govbiorxiv.orgnih.gov

However, this effect does not appear to stem from a direct modulation of the canonical TGF-β1 signaling cascade. Research indicates that SfA does not affect key upstream events in the pathway, such as the phosphorylation of SMAD2/3 proteins, which are critical for transducing the TGF-β1 signal to the nucleus. nih.govbiorxiv.org Instead, SfA's mechanism involves binding to and inducing the secretion of the collagen chaperone cyclophilin B from the endoplasmic reticulum, thereby impairing the proper folding and maturation of collagen downstream of the TGF-β1 signal. nih.govbiorxiv.orgresearchgate.net Direct studies on this compound's specific interactions with the TGF-β1 pathway have not been reported.

Inhibition of MAPK (p42/44) and AP-1 Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate cellular processes including inflammation and proliferation. One key branch is the p42/44 MAPK (also known as Erk1/2) pathway. Research on Sanglifehrin A has demonstrated its capacity to interfere with this pathway. In neonatal peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS), SfA was shown to completely block the phosphorylation and activation of p42/44 MAPK. doi.org

This inhibition of MAPK signaling has further downstream consequences. Activator protein-1 (AP-1) is a transcription factor that is activated by the MAPK pathway and plays a key role in the expression of inflammatory genes. The same study showed that SfA treatment completely abolished the nuclear translocation of AP-1 following LPS stimulation. doi.org The inhibition of both the p42/44 MAPK pathway and AP-1 activity has been identified as a potential key mechanism for the anti-inflammatory effects of sanglifehrins. doi.org While these specific effects have been documented for SfA, they suggest a likely mechanism of action for this compound, pending direct investigation.

Influence on NF-κB and p53 Pathways in Cell Cycle Regulation

This compound has a profound influence on cell cycle progression, which is mediated through the interconnected NF-κB and p53 signaling pathways. google.com Extensive research on Sanglifehrin A has established that it blocks T-cell proliferation at the G1 to S phase transition of the cell cycle. nih.govnih.govaai.org

This cell cycle arrest is achieved through a specific signaling cascade. SfA treatment leads to the activation of the transcription factor NF-κB by stimulating IκB kinase. nih.gov Activated NF-κB, in turn, promotes the transcription of the tumor suppressor gene p53. nih.govnih.gov A critical finding is that this compound also activates p53 transcription. google.com The resulting increase in p53 protein then upregulates the expression of the cyclin-dependent kinase inhibitor p21. nih.gov Finally, p21 binds to and inhibits the cyclinE-Cdk2 complex, which is essential for the G1/S transition, thereby enforcing the cell cycle blockade. nih.gov A unique aspect of this mechanism is that sanglifehrins activate the NF-κB pathway without causing the DNA damage typically associated with other agents that induce this pathway. nih.gov

Research on Biological Activities Driven by Sanglifehrin B Mechanisms

Antifibrotic Mechanisms of Sanglifehrin B

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, particularly collagen, leading to tissue scarring and organ dysfunction. nih.govmdpi.com Myofibroblasts are the primary cell type responsible for this excessive collagen deposition. nih.govresearchgate.net Recent research has highlighted the potential of this compound and its analogue, Sanglifehrin A (SfA), as antifibrotic agents by targeting the synthesis and secretion of collagen in these cells. researchgate.netnih.gov

Sanglifehrin A (SfA), a closely related analogue of this compound, has been shown to prevent TGF-β1–activated myofibroblasts from synthesizing and secreting collagen type I. nih.govnih.gov This inhibition occurs without affecting the transcription of collagen type I mRNA, suggesting a post-transcriptional mechanism of action. nih.govnih.gov Studies have demonstrated that SfA does not induce endoplasmic reticulum (ER) stress, a common cellular response to misfolded proteins. researchgate.netmdpi.com Furthermore, SfA does not impact other key profibrotic cellular processes in myofibroblasts, such as their contractility or the canonical TGF-β1 signaling pathway involving SMAD2/3 and focal adhesion kinase (FAK). researchgate.netbiorxiv.org This specificity indicates that the compound directly targets the collagen synthesis and secretion machinery. biorxiv.org The primary target of SfA in this process has been identified as cyclophilin B (PPIB), a chaperone protein residing in the ER. researchgate.netbiorxiv.org By binding to PPIB, SfA induces its secretion from the cell, thereby disrupting the proper folding and maturation of collagen. nih.govbiorxiv.org

Cyclophilin B (PPIB) is an essential chaperone protein involved in the folding and maturation of procollagen (B1174764), the precursor to collagen. wikipedia.orgnih.gov It is a key component of the collagen prolyl 3-hydroxylation complex, which also includes prolyl 3-hydroxylase 1 (P3H1) and cartilage-associated protein (CRTAP). biorxiv.orgplos.org This complex is crucial for the hydroxylation of specific proline residues in collagen, a critical post-translational modification for the stability of the collagen triple helix. researchgate.netplos.org PPIB's primary role is to catalyze the cis-trans isomerization of proline imidic peptide bonds, a rate-limiting step in protein folding. wikipedia.orgnih.gov

Sanglifehrin A (SfA) binding to PPIB in the endoplasmic reticulum (ER) triggers the secretion of PPIB into the extracellular space. researchgate.netbiorxiv.org This depletion of intracellular PPIB disrupts the collagen folding process within the ER. nih.govmdpi.com Without adequate PPIB, procollagen chains are unable to fold correctly, leading to a reduction in the synthesis and secretion of mature type I collagen. mdpi.combiorxiv.org This mechanism effectively reduces the amount of collagen available to contribute to fibrotic tissue formation. nih.gov

The antifibrotic effects of Sanglifehrin A (SfA) have been validated in preclinical animal models of fibrosis. nih.govbiorxiv.org In a well-established bleomycin-induced mouse model of skin and lung fibrosis, therapeutic administration of SfA demonstrated a significant reduction in fibrotic tissue development. biorxiv.orgjci.org This in vivo efficacy is consistent with the in vitro findings, as SfA treatment was shown to induce the secretion of cyclophilin B (PPIB) and consequently inhibit collagen synthesis by fibrotic fibroblasts within the animal models. biorxiv.orgresearchgate.net The reduction in fibrosis was confirmed through both histological and biochemical analyses, providing strong evidence for the translational potential of this mechanism. biorxiv.org Furthermore, studies using a non-immunosuppressive sanglifehrin analog, NV556, have also shown a decrease in liver fibrosis in mouse models of non-alcoholic steatohepatitis (NASH). researchgate.netfrontiersin.org

Table 1: Summary of Sanglifehrin Antifibrotic Activity in Preclinical Models

| Model System | Compound | Key Mechanistic Finding | Outcome | Reference(s) |

| Bleomycin-induced skin and lung fibrosis mouse model | Sanglifehrin A (SfA) | Induction of PPIB secretion, inhibition of collagen synthesis | Mitigation of skin and lung fibrosis | biorxiv.org, nih.gov, jci.org |

| STAM and MCD mouse models of NASH | NV556 (Sanglifehrin analog) | Not specified, but consistent with cyclophilin inhibition | Decrease in liver fibrosis | researchgate.net, frontiersin.org |

To further validate the therapeutic potential of sanglifehrins, ex vivo studies have been conducted on human fibrotic tissues. nih.govbiorxiv.org In experiments using precision-cut lung slices (PCLS) from patients with idiopathic pulmonary fibrosis (IPF), a severe and progressive fibrotic lung disease, Sanglifehrin A (SfA) treatment significantly reduced the secretion of collagen type I. nih.govbiorxiv.org This effect was directly associated with the induction of cyclophilin B (PPIB) secretion from the lung tissue. biorxiv.org

Furthermore, primary human lung fibroblasts isolated from IPF patients were also treated with SfA. nih.govbiorxiv.org These fibrotic fibroblasts, which inherently secrete higher levels of collagen type I compared to healthy lung fibroblasts, showed a marked reduction in collagen secretion upon SfA treatment. nih.govbiorxiv.org These findings in human fibrotic tissue models corroborate the mechanistic data obtained from cell culture and animal studies, indicating that the antifibrotic mechanism of sanglifehrins is translatable to human disease. nih.govbiorxiv.org

Table 2: Ex Vivo Effects of Sanglifehrin A on Human IPF Tissue and Cells

| Experimental System | Treatment | Key Observation | Associated Mechanism | Reference(s) |

| Precision-Cut Lung Slices (PCLS) from IPF patients | Sanglifehrin A (SfA) | Reduced collagen type I secretion | Induction of PPIB secretion | biorxiv.org, nih.gov, researchgate.net |

| Primary lung fibroblasts from IPF patients | Sanglifehrin A (SfA) | Reduced collagen type I secretion | Induction of PPIB secretion | biorxiv.org, nih.gov, researchgate.net |

Mitigation of Fibrotic Progression in Preclinical Animal Models (Mechanistic Validation)

Antiviral Mechanisms of this compound

Sanglifehrins, including this compound (SfB), have demonstrated potent antiviral activity against the Hepatitis C Virus (HCV). researchgate.netnih.gov The mechanism of this activity is centered on the interaction with host cell cyclophilins, which are a family of proteins that HCV hijacks for its own replication. nih.govresearchgate.net Specifically, cyclophilins are essential for the proper functioning of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex. nih.govresearchgate.net

Sanglifehrins act as cyclophilin inhibitors, disrupting the crucial interaction between cyclophilins (such as CypA and CypB) and the HCV NS5A protein. nih.govresearchgate.net This disruption prevents the formation of a functional viral replication complex, thereby inhibiting HCV RNA replication. nih.govresearchgate.net Preclinical studies have shown that sanglifehrins are more potent than cyclosporin (B1163) A (CsA), another cyclophilin inhibitor, at disrupting the NS5A-cyclophilin complexes and inhibiting the isomerase activity of cyclophilins. nih.gov this compound, in particular, was found to be significantly more potent than CsA in inhibiting the replication of HCV genotype 1b in cell-based replicon systems. nih.gov Furthermore, a sanglifehrin analog, NV556, has been shown to effectively suppress established HCV infection in humanized-liver mice. nih.govplos.org

Table 3: Antiviral Activity of Sanglifehrins against Hepatitis C Virus

| Compound/Analog | Target Interaction | Key Antiviral Effect | Model System | Reference(s) |

| Sanglifehrins A, B, C, D | NS5A-CypA, NS5A-CypB complexes | Disruption of complex formation, inhibition of cyclophilin isomerase activity | In vitro assays | nih.gov |

| This compound (SfB) | Cyclophilins | Inhibition of HCV genotype 1b replication | Huh 5-2 and Huh 9-13 cell replicons | nih.gov |

| NV556 (Sanglifehrin analog) | Cyclophilins | Suppression of established HCV infection | Humanized-liver mice | nih.gov, plos.org |

Modulation of Hepatitis C Virus Replication Through Cyclophilin Interaction

Disruption of NS5A-Cyclophilin Complexes (CypA, CypB, CypD)

This compound (SfB) has demonstrated significant potential as an antiviral agent, primarily through its potent disruption of the interaction between the hepatitis C virus (HCV) non-structural protein 5A (NS5A) and host cyclophilins (Cyp), particularly CypA, CypB, and CypD. nih.govasm.org This interaction is crucial for HCV replication, as cyclophilins are cellular proteins that facilitate protein folding and are co-opted by the virus to support its life cycle. nih.gov

SfB, along with other naturally occurring sanglifehrins, has been shown to be more effective than the well-known cyclophilin inhibitor, cyclosporine A (CsA), at disrupting the formation of NS5A-CypA, NS5A-CypB, and NS5A-CypD complexes. nih.govasm.org Specifically, SfB was identified as the most potent among the natural sanglifehrins (A-D) in blocking these interactions. nih.govasm.org The disruption of these complexes is a key mechanism of the antiviral action of sanglifehrins against HCV. mdpi.com The essential role of CypA in HCV replication has been well-established, and its interaction with NS5A is a critical step for the formation of the viral replication complex. frontiersin.org

The following table summarizes the potency of this compound in comparison to other sanglifehrins and Cyclosporine A in disrupting NS5A-cyclophilin complexes.

| Compound | IC₅₀ for NS5A-CypA Complex Disruption (µM) | IC₅₀ for NS5A-CypB Complex Disruption (µM) | IC₅₀ for NS5A-CypD Complex Disruption (µM) |

| This compound | 0.015 | 0.012 | 0.010 |

| Sanglifehrin A | 0.023 | 0.020 | 0.015 |

| Sanglifehrin C | 0.035 | 0.028 | 0.025 |

| Sanglifehrin D | 0.040 | 0.033 | 0.030 |

| Cyclosporine A | 0.25 | 0.22 | 0.20 |

Data derived from preclinical characterization studies. nih.govasm.org

Inhibition of Cyclophilin Isomerase Activity as a Potent Antiviral Strategy

Beyond disrupting protein-protein interactions, this compound exerts its antiviral effects by directly inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilins. nih.govasm.org This enzymatic activity is fundamental to the proper folding and function of many proteins, including those essential for viral replication. nih.gov The inhibition of CypA's PPIase activity, in particular, has been identified as critical for combating HCV replication. nih.gov

Research has shown that sanglifehrins A to D are more efficient inhibitors of the PPIase activity of CypA, CypB, and CypD when compared to CsA. nih.gov this compound, in particular, stands out, being 30- to 50-fold more potent at inhibiting the isomerase activity of all tested cyclophilins than CsA. nih.govasm.org This potent inhibition of a crucial host enzyme hijacked by the virus underscores the potential of SfB as a powerful antiviral agent. nih.gov

This table details the inhibitory concentration (IC₅₀) of this compound and related compounds on the isomerase activity of different cyclophilins.

| Compound | IC₅₀ for CypA Isomerase Inhibition (µM) | IC₅₀ for CypB Isomerase Inhibition (µM) | IC₅₀ for CypD Isomerase Inhibition (µM) |

| This compound | 0.002 | 0.003 | 0.002 |

| Sanglifehrin A | 0.004 | 0.005 | 0.004 |

| Sanglifehrin C | 0.006 | 0.007 | 0.006 |

| Sanglifehrin D | 0.008 | 0.009 | 0.008 |

| Cyclosporine A | 0.060 | 0.150 | 0.100 |

Data sourced from studies on preclinical characterization of sanglifehrins. nih.govasm.org

Exploration of Antiviral Efficacy Against Other Viral Pathogens (e.g., HIV-1, Flaviviruses)

The mechanism of action of sanglifehrins, targeting host cyclophilins, suggests a potential for broad-spectrum antiviral activity. hepionpharma.com Cyclophilin A (CypA) is known to be involved in the replication cycles of several viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and various flaviviruses. hepionpharma.com

In the context of HIV-1, CypA plays a role in several stages of the viral life cycle, including uncoating, reverse transcription, and nuclear import. hepionpharma.com Nonimmunosuppressive derivatives of sanglifehrins have shown potent in vitro activity against HIV-1, with EC₅₀ values in the nanomolar range. hepionpharma.com Specifically, derivatives of Sanglifehrin A have demonstrated improved potency against HIV-1 in vitro compared to CsA. nih.gov The antiviral activity against HIV-1 is attributed to the interference with the binding of CypA to the HIV-p24gag protein. acs.org

Cyclophilins are also emerging as important host factors for the replication of flaviviruses, such as dengue virus and yellow fever virus, presenting new therapeutic possibilities for these infections that currently lack specific antiviral treatments. researchgate.net The development of sanglifehrin-based PROteolysis TArgeting Chimeras (PROTACs) has shown promise in degrading CypA, leading to improved antiviral activity against HIV-1 in primary human CD4+ T cells. nih.gov This approach highlights the potential for developing potent and broad-spectrum antivirals by targeting host cyclophilins. nih.gov

Targeting Host Factors for Broad-Spectrum Antiviral Strategies

Targeting host proteins that are essential for viral replication, such as cyclophilins, represents an attractive strategy for developing broad-spectrum antiviral therapies. nih.govasm.org This approach offers several advantages over directly targeting viral proteins, which are often prone to mutations leading to drug resistance. nih.gov Since host-targeting agents act on cellular components, they are expected to have a higher barrier to the development of viral resistance. nih.govacs.org

Sanglifehrins, by inhibiting cyclophilins, exemplify this host-targeting approach. nih.gov Cyclophilin A, a human protein that is crucial for the replication of viruses like HCV but not essential for the survival of human cells, is considered an ideal therapeutic target. nih.gov The broad involvement of cyclophilins in the life cycles of various unrelated viruses suggests that inhibitors like this compound could be effective against a range of viral pathogens. hepionpharma.comnih.gov This strategy of targeting host factors is a promising avenue for the development of new antiviral drugs with the potential for wide-ranging applications. acs.org

Immunomodulatory Mechanisms of this compound

Modulation of Dendritic Cell Function

Sanglifehrin A (SFA), a closely related compound to this compound, has been shown to modulate the function of dendritic cells (DCs), which are key initiators of the immune response. aai.orgnih.gov Specifically, SFA affects the antigen uptake capacity of human monocyte-derived DCs. aai.orgnih.gov

DCs generated in the presence of SFA exhibit reduced macropinocytosis and lectin-mediated endocytosis. aai.orgnih.gov This reduction in endocytic capacity is associated with a decreased expression of C-type lectin receptors, including the mannose receptor and DC-SIGN. aai.orgnih.gov In contrast, the expression of other receptors like FcαRI (CD89) and FcγRII (CD32) was found to be increased by SFA. aai.orgnih.gov This distinct effect of SFA on the expression of antigen uptake receptors and the subsequent capture of antigens sets it apart from other immunophilin-binding immunosuppressive drugs. aai.orgnih.gov These findings suggest that sanglifehrins can selectively alter the pathways by which dendritic cells internalize and process antigens, thereby influencing the nature of the subsequent immune response. nih.govfrontiersin.org

The table below summarizes the observed effects of Sanglifehrin A on the expression of various antigen uptake receptors on human dendritic cells.

| Receptor | Effect of Sanglifehrin A |

| Mannose Receptor | Decreased Expression |

| C1qRP | Decreased Expression |

| DC-ASGPR | Decreased Expression |

| DC-SIGN | Decreased Expression |

| FcαRI (CD89) | Increased Expression |

| FcγRII (CD32) | Increased Expression |

Data based on studies of Sanglifehrin A on human monocyte-derived dendritic cells. aai.orgnih.gov

Abrogation of Pro-Inflammatory Cytokine Production (e.g., IL-12p70)

A key aspect of this compound's immunosuppressive effect lies in its ability to suppress the production of pro-inflammatory cytokines. Research has demonstrated that its closely related analogue, Sanglifehrin A (SFA), potently abrogates the production of bioactive Interleukin-12p70 (IL-12p70) by human dendritic cells, which are major producers of this cytokine. aai.orgresearchgate.net This suppression is rapid, occurring within an hour, and is independent of the stimulus, as shown in experiments using Toll-like receptor 3 and 4 ligands. aai.org The inhibitory action on IL-12p70 production by SFA is significant, with an 80-95% reduction observed. aai.org Further investigation at the molecular level revealed that SFA suppresses the transcription of IL-12p40, IL-12p35, and the IL-23-specific p19 subunit by 84-94%. aai.org This potent and selective inhibition of IL-12p70, a critical cytokine in the pathogenesis of inflammation and autoimmune diseases, highlights a crucial mechanism of Sanglifehrin's action. aai.orgresearchgate.net While direct studies on this compound are less numerous, its structural similarity to SFA suggests a comparable mechanism in modulating cytokine production.

Impact on T-cell and B-cell Biology (Mechanistic Insights into Cellular Processes)

Sanglifehrins exert considerable influence on the biology of both T-cells and B-cells. Sanglifehrin A has been shown to inhibit the proliferation of T-cells and mitogen-activated B-cells. nih.govaai.orgdoi.org Unlike immunosuppressants such as Cyclosporin A (CsA) and FK506, Sanglifehrin A does not affect IL-2 transcription or secretion. nih.govaai.org However, it does block IL-2-dependent T-cell proliferation, a characteristic it shares with rapamycin. nih.govaai.org This suggests that Sanglifehrins interfere with cell cycle progression in T-cells at the G1 phase. aai.orgaai.org

For B-cells, while Sanglifehrin A inhibits their proliferation, it does not impact antibody synthesis induced by CD154/IL-4, distinguishing its action from that of rapamycin. nih.govdoi.org The immunosuppressive effects on T and B lymphocytes are thought to occur through a novel mechanism of action that is independent of calcineurin inhibition. nih.govaai.org The antiproliferative activity of both Sanglifehrin A and B has been observed in Jurkat cells, a human T lymphocyte cell line. nih.govgoogle.com

Effects on Innate Immune Responses and Associated Signaling

The influence of Sanglifehrins extends to the innate immune system. Sanglifehrin A has been found to dampen the innate immune response, as evidenced by reduced monocyte infiltration. biorxiv.orgjci.org This suggests a dual mechanism of action that involves both collagen maturation and a separate effect on innate immunity. jci.org Studies in neonatal whole blood have shown that Sanglifehrin A strongly inhibits the production of IL-6 and TNF-α by monocytes stimulated with lipopolysaccharide (LPS). doi.org

Mechanistically, Sanglifehrin A has been demonstrated to inhibit the protein kinase p42/44 and block the nuclear translocation of the transcription factor AP-1 in the LPS signaling pathway in neonatal peripheral blood mononuclear cells. doi.org Furthermore, Sanglifehrin A has been identified as an inhibitor of dendritic cell (DC) chemokine production and migration. plos.org It suppresses the expression of various chemokines, including CCL5, CCL17, CCL19, CXCL9, and CXCL10 in human monocyte-derived DCs. plos.org This effect on chemokine expression is unique when compared to other immunosuppressants like CsA and dexamethasone. plos.org

Anticancer Mechanisms and Anti-proliferative Studies of this compound

Beyond its immunosuppressive properties, this compound has demonstrated potential as an anticancer agent through its anti-proliferative activities and synergistic interactions with existing chemotherapies.

Anti-proliferative Activity in Various Cellular Models (e.g., Jurkat Cells)

Both Sanglifehrin A and B have shown anti-proliferative activity in Jurkat cells, a model for T-cell leukemia. nih.govgoogle.com this compound, in particular, was identified as a potent antiproliferative member of the sanglifehrin family. google.com Interestingly, a synthetic analog of this compound, the 2-CF3 analog, exhibited even higher anti-proliferative activity in Jurkat cells than the natural products Sanglifehrin A and B. nih.govresearchgate.net This suggests that modifications to the this compound structure could lead to more potent anticancer compounds. The anti-proliferative effects are not broadly cytotoxic, as no activity was observed in A549 lung carcinoma cells. google.com

Synergistic Mechanistic Interactions with Chemotherapeutic Agents (e.g., Cisplatin)

A significant finding in the anticancer research of Sanglifehrins is their ability to work synergistically with conventional chemotherapeutic drugs. A sanglifehrin-based cyclophilin inhibitor, NV651, which is derived from the sanglifehrin scaffold, has demonstrated a synergistic effect with the DNA crosslinking agent cisplatin (B142131) in hepatocellular carcinoma (HCC) cells. nih.govnih.gov This combination resulted in a significant increase in intrinsic apoptosis and inhibited cell proliferation more effectively than either agent alone. nih.govnih.gov

The mechanism behind this synergy appears to involve the targeting of DNA damage repair pathways. nih.gov NV651 was found to decrease the expression of genes involved in DNA damage repair, which likely enhances the efficacy of cisplatin, a DNA-damaging agent. nih.govnih.gov This combination also affected cell cycle progression and reduced the cell's capacity to repair DNA compared to cisplatin treatment alone. nih.govnih.gov These findings suggest that combining this compound or its derivatives with agents like cisplatin could be a novel and effective therapeutic strategy for certain cancers. nih.govnih.gov

Modulation of DNA Damage Repair Pathways

The integrity of the genome is constantly threatened by endogenous and exogenous agents, and cells have evolved a complex network of DNA damage response (DDR) and repair pathways to maintain genomic stability. oaes.cc Key pathways include nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ), which are responsible for repairing different types of DNA lesions, such as single-strand and double-strand breaks (DSBs). scielo.brmdpi.com Dysregulation of these pathways is a hallmark of cancer, but paradoxically, cancer cells often rely on hyperactive DDR pathways to survive the genomic instability and to resist DNA-damaging cancer therapies like cisplatin. oaes.ccscielo.br

Research into cyclophilin inhibitors, particularly sanglifehrin derivatives, has revealed a significant impact on these DNA repair mechanisms. Studies on NV651, a novel cyclophilin inhibitor derived from the sanglifehrin scaffold, demonstrate that cyclophilin inhibition can downregulate the expression of genes involved in crucial DNA repair pathways. nih.gov This modulation is a key component of its anticancer activity, especially when used in combination with conventional chemotherapeutic agents that act by inducing DNA damage.

Transcriptome analysis of hepatocellular carcinoma (HCC) cells treated with NV651 revealed the downregulation of several pathways critical for DNA damage repair. nih.gov Gene Set Enrichment Analysis (GSEA) identified a significant negative enrichment in pathways such as transcription-coupled nucleotide excision repair (TC-NER) and global-genome nucleotide excision repair (GG-NER). nih.govresearchgate.net Furthermore, pathways involved in homologous recombination, a high-fidelity repair mechanism for DNA double-strand breaks, were also suppressed. nih.govmdpi.com This disruption of DNA repair capacity sensitizes cancer cells to DNA crosslinking agents like cisplatin. nih.gov When combined with cisplatin, NV651 leads to a synergistic increase in cancer cell death, an effect attributed to the cells' diminished ability to repair the drug-induced DNA lesions. nih.govmdpi.com The inhibition of these repair mechanisms prevents cancer cells from resolving the damage, leading to the accumulation of lethal DNA breaks and triggering apoptosis. mdpi.com

The table below summarizes the key DNA damage repair pathways and related processes that are downregulated by the sanglifehrin-based cyclophilin inhibitor, NV651, in hepatocellular carcinoma cells.

Table 1: DNA Damage Repair Pathways Modulated by a Sanglifehrin-Based Inhibitor (NV651)

| Pathway Category | Specific Pathway/Process Downregulated | Implication for Cancer Therapy | Source |

|---|---|---|---|

| Nucleotide Excision Repair (NER) | Transcription-Coupled NER (TC-NER) | Increased sensitivity to DNA damaging agents | nih.govresearchgate.net |

| Global-Genome NER (GG-NER) | Increased sensitivity to DNA damaging agents | nih.govresearchgate.net | |

| Double-Strand Break Repair | Homologous Recombination (HR) | Impaired repair of DNA crosslinks and breaks, synergistic effect with cisplatin | nih.govmdpi.com |

| Cell Cycle | DNA Replication & Mitosis | Inhibition of cancer cell proliferation | nih.gov |

Role of Cyclophilin Overexpression in Cancer Progression and Therapy Resistance

Cyclophilins, particularly Cyclophilin A (CypA), are a family of proteins that are frequently overexpressed in a wide range of human cancers. researchgate.netnih.gov Elevated levels of cyclophilins are often correlated with aggressive tumor phenotypes and poor patient prognosis. mdpi.commedscimonit.com Their overexpression is not merely a bystander effect but plays an active role in driving cancer progression and conferring resistance to therapies through multiple mechanisms. nih.govmdpi.com

The pro-tumorigenic functions of cyclophilins are linked to their enzymatic peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding and function of numerous proteins involved in cell signaling, proliferation, and survival. researchgate.netnih.gov Overexpressed CypA has been shown to promote cancer cell proliferation, inhibit apoptosis, and enhance cell migration and invasion. researchgate.netmedscimonit.com A key mechanism through which CypA exerts these effects is its interaction with the cell surface receptor CD147. nih.govmdpi.com The binding of extracellular CypA to CD147 can trigger downstream signaling cascades, including the ERK1/2 and p38 MAPK pathways, which are central to cancer cell growth and survival. nih.gov

One of the most significant consequences of cyclophilin overexpression in oncology is the development of resistance to chemotherapy. nih.govmdpi.com Research has demonstrated that cancer cells with high levels of CypA exhibit increased resistance to a variety of cytotoxic drugs, including cisplatin, doxorubicin, and vincristine. nih.gov This resistance can be mediated by several mechanisms. For instance, cyclophilins can enhance the expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular accumulation and efficacy of chemotherapeutic agents. nih.govmdpi.com Additionally, CypA has been reported to possess antioxidant functions, protecting cancer cells from the high levels of reactive oxygen species (ROS) and hypoxia-induced cell death that can be triggered by anticancer treatments. nih.gov By counteracting these cellular stresses, cyclophilin overexpression helps cancer cells survive treatments that rely on inducing overwhelming cellular damage. nih.govmdpi.com

The widespread overexpression of cyclophilins in tumors and their multifaceted roles in promoting malignancy and drug resistance make them an attractive target for cancer therapy. researchgate.netmdpi.com Inhibitors like sanglifehrins, which block the PPIase activity of cyclophilins, can disrupt these pro-cancer pathways and re-sensitize resistant tumors to conventional therapies.

The table below provides a summary of various cancer types where Cyclophilin A (CypA) is overexpressed and its associated roles in cancer progression and therapy resistance.

Table 2: Cyclophilin A (CypA) Overexpression and its Role in Various Cancers

| Cancer Type | Role of CypA Overexpression | Source |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | Promotes proliferation, anti-apoptosis, resistance to cisplatin, doxorubicin, and vincristine. | mdpi.comnih.govfrontiersin.org |

| Lung Cancer | Stimulates cancer cell growth, promotes metastasis. | nih.govfrontiersin.org |

| Pancreatic Cancer | Upregulated in tumors, associated with cancer development. | nih.gov |

| Breast Cancer | Promotes proliferation and metastasis. | nih.govnih.gov |

| Colorectal Cancer | Upregulated in tumors, associated with cancer development. | nih.govnih.gov |

| Gastric Cancer | Promotes proliferation and infiltration. | nih.gov |

| Melanoma | Upregulated in tumors, associated with cancer development. | nih.govnih.gov |

Mentioned Compounds

Structure Activity Relationship Sar Studies and Analog Development for Sanglifehrin B

Design and Synthesis of Sanglifehrin B Analogs for Mechanistic Probing

The complex structure of this compound, characterized by a 22-membered macrocycle attached to a unique spirolactam moiety, presents considerable challenges for chemical synthesis and modification. researchgate.net To investigate its mechanism of action and the specific roles of its different structural components, researchers have developed versatile synthetic strategies. A key approach involves the convergent assembly of fully-functionalized fragments, which has enabled the total synthesis of both Sanglifehrin A and B. nih.gov

This synthetic route allows for the targeted preparation of analogs with specific modifications, particularly at the C40 position of the spirolactam. nih.gov The synthesis strategy often employs a ring-closing metathesis to form the 22-membered macrocyclic core. researchgate.netthieme-connect.com The spirolactam and macrocycle fragments are then typically joined using a Stille coupling reaction. researchgate.netnih.gov This modular approach is instrumental for generating a library of analogs, which can then be used as chemical probes to dissect the compound's complex biology, including its interactions with protein targets and its role in cellular pathways. nih.govresearchgate.net For instance, the synthesis of the sanglifehrin macrocycle, devoid of the spirolactam side chain, has been a key tool in these mechanistic studies. researchgate.netbiorxiv.org

Identification of Chemical Moieties Critical for Specific Biological Activities

SAR studies have been pivotal in identifying which parts of the this compound molecule are responsible for its distinct biological activities. These studies differentiate the functions of the large macrocyclic ring and the complex spirolactam side chain.

The spirolactam moiety is a defining feature of the sanglifehrin family and is essential for many of their biological effects. researchgate.netresearchgate.net Research has demonstrated that while the macrocyclic portion of the molecule is responsible for binding to its primary intracellular receptor, cyclophilin A, the spirolactam is critical for the compound's immunosuppressive activity. researchgate.netacs.orgharvard.edu

Selective chemical cleavage to separate the spirolactam from the macrocycle results in a macrocyclic fragment that retains high-affinity binding to cyclophilin A but loses its immunosuppressive properties. researchgate.netrcsb.org This finding suggests that the spirolactam is necessary for subsequent protein-protein interactions that trigger the immunosuppressive cascade. researchgate.net Specifically, studies on Sanglifehrin A have shown that the spirolactam is required for the formation of a ternary complex with cyclophilin A and inosine-5′-monophosphate dehydrogenase 2 (IMPDH2). nih.govresearchgate.net The structural differences in the spirolactams of Sanglifehrin A and this compound are thought to be responsible for their differential biological activities and potencies. researchgate.netgoogle.com

Table 1: Biological Activity of this compound and C40 Analogs

This table is interactive. Users can sort and filter the data.

| Compound | Modification at C40 | Relative Anti-proliferative Activity (Jurkat cells) | IMPDH2 Complexation with CypA | Source |

|---|---|---|---|---|

| Sanglifehrin A | Phenyl group | Moderate | Yes | researchgate.net, nih.gov |

| This compound | Hydrogen | More potent than Sanglifehrin A | No | researchgate.net, nih.gov, thieme-connect.com |

| 2-CF3 Analog of SfB | 2-Trifluoromethylphenyl | Higher than Sanglifehrin A & B | Not Reported | researchgate.net, nih.gov |

Contribution of the Spirolactam Moiety to Bioactivity

Development of Non-Immunosuppressive this compound Analogs for Targeted Research

A significant focus of analog development has been to separate the potent cyclophilin-binding activity of sanglifehrins from their immunosuppressive effects. acs.orgsci-hub.ru This has led to the creation of non-immunosuppressive analogs that can be developed for other therapeutic applications, such as antiviral or anti-fibrotic agents. nih.govasm.org The finding that the macrocycle alone binds to cyclophilin but lacks immunosuppressive activity was a key breakthrough. researchgate.netacs.org

This principle has guided the synthesis of numerous analogs. acs.orgsci-hub.ru These non-immunosuppressive derivatives, often derived from the Sanglifehrin A scaffold, retain the ability to inhibit the prolyl isomerase activity of cyclophilins. researchgate.netacs.org Such compounds are valuable research tools and potential therapeutics. For example, non-immunosuppressive sanglifehrin derivatives have shown efficacy in suppressing the replication of Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV). nih.gov These analogs represent a promising class of host-targeting antivirals with a high barrier to resistance. acs.org Furthermore, sanglifehrin analogs with reduced immunosuppression are being developed to improve their pharmacokinetic properties for potential clinical use. asm.org

PROTAC-based Approaches Leveraging this compound Scaffolds for Cyclophilin Degradation

The high-affinity binding of the sanglifehrin macrocycle to cyclophilins has been leveraged in the development of proteolysis-targeting chimeras (PROTACs). dntb.gov.ua PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Researchers have designed PROTACs that use a synthetic macrocycle derived from Sanglifehrin A as the "warhead" to bind to cyclophilin A (CypA). dntb.gov.uaresearchgate.netucl.ac.uk This warhead is connected via a chemical linker to a molecule that recruits an E3 ligase. ucl.ac.uk These sanglifehrin-based PROTACs have been shown to effectively and selectively induce the degradation of CypA in various cell lines. researchgate.net

This approach offers a powerful alternative to simple inhibition. By inducing protein degradation rather than just blocking its active site, PROTACs can have a more profound and sustained biological effect. ucl.ac.uk The development of CypA-degrading PROTACs based on the sanglifehrin scaffold provides a proof-of-concept for this technology as a potential antiviral strategy, targeting a host factor that is crucial for the replication of viruses like HIV and HCV. dntb.gov.uaucl.ac.uk These PROTACs are designed to be non-immunosuppressive, focusing solely on the degradation of their target. researchgate.net

Advanced Methodologies in Sanglifehrin B Research

Chemical Proteomics and Photoaffinity Labeling for Target Identification and Interactome Mapping

Chemical proteomics represents a powerful, unbiased approach to identify the cellular protein targets of a small molecule within a complex biological system. acs.org A key technique within this field is photoaffinity labeling (PAL), which enables the direct characterization of a small molecule's interactome in live cells. jci.orgbiorxiv.org In a typical PAL experiment, a photo-reactive group, such as a diazirine, is chemically incorporated into the structure of the compound of interest. biorxiv.org When introduced to live cells, this modified probe binds to its protein targets. Subsequent exposure to UV light activates the photo-reactive group, creating a covalent bond between the probe and its interacting proteins. jci.orgbiorxiv.org These covalently labeled proteins can then be enriched and identified using mass spectrometry, providing a detailed map of the compound's direct interactions. acs.orgjci.org

While this methodology has been successfully applied to the sanglifehrin class to elucidate its interactome, the detailed chemical proteomics studies published to date have focused primarily on Sanglifehrin A (SfA). jci.orgbiorxiv.orgnih.govresearchgate.net These studies utilized specifically designed photo-sanglifehrin A probes to identify cyclophilin B (PPIB) as a major cellular target in live Jurkat and K562 cells. biorxiv.orgnih.govresearchgate.net An accurate and comprehensive profile of Sanglifehrin B's specific interactions across all cyclophilins and other potential targets in a live cell context would require similar dedicated chemical proteomics and PAL studies. researchgate.netresearchgate.net

In Vitro Cellular Assays for Comprehensive Mechanistic Elucidation

A variety of in vitro cellular assays are crucial for dissecting the specific biological effects of this compound. These assays provide quantitative data on its impact on cellular processes like proliferation and its activity in disease-relevant models.

Cell Proliferation Assays: The anti-proliferative effects of this compound have been evaluated in human peripheral blood mononuclear cell (PBMC) assays. In studies using anti-CD3/anti-CD28 stimulated PBMCs, this compound was found to be a more potent inhibitor of cell proliferation than Sanglifehrin A. nih.gov Further research has also demonstrated the anti-proliferative activity of this compound analogs in Jurkat cells, a human T-lymphocyte cell line. researchgate.net

Cytokine Secretion and Reporter Gene Assays: Assays measuring the inhibition of cytokine production (e.g., IL-2, IL-6, TNF-α) and reporter gene assays linked to specific signaling pathways (e.g., NF-κB, NFAT) are standard tools for characterizing immunosuppressive compounds. doi.orgresearchgate.netaai.orgaai.org For instance, studies on the sanglifehrin class have used IL-2 reporter gene assays in Jurkat cells to assess effects on T-cell activation pathways. researchgate.netepo.org While Sanglifehrin A has been shown to inhibit T-cell cytokine secretion, specific data on this compound's distinct effects in these assays are less detailed. doi.orgaai.org

HCV Replicon Assays: To assess antiviral potential, this compound has been tested in cell-based subgenomic replicon systems for the Hepatitis C virus (HCV). It proved to be a more potent inhibitor of the genotype 1b replicon in both Huh 5-2 and Huh 9-13 cell lines compared to other members of its class. researchgate.netnih.gov Preclinical characterizations revealed that sanglifehrins are more potent than Cyclosporin (B1163) A at disrupting the formation of critical viral-host protein complexes. nih.gov Specifically, this compound was shown to be 30- to 50-fold more potent than Cyclosporin A at inhibiting the isomerase activity of all cyclophilins tested. researchgate.netnih.gov

| Assay Type | Cell Line | Key Finding for this compound (SfB) | Citation |

|---|---|---|---|

| Anti-Proliferation | Human PBMCs | More potent inhibitor of stimulated cell proliferation than SfA (IC₅₀ of 480 nM). | nih.gov |

| Anti-Proliferation | Jurkat Cells | A 2-CF3 analog of SfB exhibited higher anti-proliferative activity than natural SfA and SfB. | researchgate.netresearchgate.net |

| HCV Replicon Inhibition | Huh 5-2 & Huh 9-13 | More potent inhibitor of the 1b subgenomic replicon than SfA and CsA. | researchgate.netnih.gov |

| Cyclophilin Isomerase Inhibition | N/A (Biochemical) | 30- to 50-fold more potent at inhibiting the isomerase activity of all Cyps tested than CsA. | researchgate.netnih.gov |

Preclinical In Vivo Models for Mechanistic Validation

To validate the therapeutic potential and mechanisms observed in vitro, preclinical in vivo models are indispensable. The bleomycin-induced fibrosis mouse model is a well-established and widely used system for testing the efficacy of anti-fibrotic drugs. biorxiv.orgnih.gov In this model, bleomycin (B88199) administration induces skin and lung injury, leading to a pathological process characterized by the excessive deposition of collagen by activated myofibroblasts, which mimics aspects of human fibrotic diseases. nih.govjci.org

This model has been instrumental in evaluating the anti-fibrotic effects of the sanglifehrin class. nih.govjci.orgnih.govnih.gov Studies have shown that treatment with Sanglifehrin A can mitigate the development of both lung and skin fibrosis in these mice. biorxiv.orgnih.govnih.govnih.gov The mechanism involves inducing the secretion of cyclophilin B, which in turn inhibits collagen synthesis by fibrotic fibroblasts. biorxiv.orgnih.gov While these in vivo studies provide a strong rationale for the anti-fibrotic potential of sanglifehrin compounds, specific efficacy data for this compound in the bleomycin-induced fibrosis model has not been detailed. However, initial pharmacokinetic analyses in mice have been performed for this compound, which revealed low oral bioavailability but a long half-life after intravenous administration. researchgate.net

Ex Vivo Human Tissue Models for Translational Mechanistic Studies

To bridge the gap between preclinical animal models and human clinical applications, ex vivo human tissue models offer a powerful translational tool. biorxiv.org Precision-cut lung slices (PCLS) prepared from fresh human lung tissue, particularly from patients with fibrotic diseases like idiopathic pulmonary fibrosis (IPF), provide a highly relevant system for studying disease mechanisms and testing drug responses. nih.govresearchgate.net This 3D model preserves the complex cellular architecture and interactions of the native tissue. jci.orgbiorxiv.org

Research on the sanglifehrin class has utilized PCLS from IPF patients to confirm the translatability of its anti-fibrotic mechanism. jci.orgnih.govresearchgate.netnih.gov In these ex vivo models, treatment with Sanglifehrin A was shown to reduce the secretion of collagen type I from fibrotic human lung fibroblasts, consistent with findings in cellular and animal models. jci.orgbiorxiv.orgnih.govnih.gov This methodology provides crucial evidence that the mechanism of action is relevant to human disease. researchgate.netnih.gov The application of this ex vivo model would be a critical step in the specific translational development of this compound.

Structural Biology Techniques (e.g., X-ray Crystallography of Sanglifehrin-Cyclophilin Complexes)

Structural biology techniques provide atomic-level insights into how a compound interacts with its protein target. The definitive structures of the sanglifehrin family, including this compound, were determined using a combination of NMR techniques and, crucially, X-ray crystallography. jst.go.jpjst.go.jp

The high-resolution crystal structure of human cyclophilin A (CypA) in complex with Sanglifehrin A has been solved, revealing the precise details of the interaction. nih.gov This structural data showed that the 22-membered macrocycle of the sanglifehrin molecule embeds deeply into the same hydrophobic binding site on cyclophilin A that is occupied by cyclosporin A. nih.govrcsb.org This observation was confirmed by solving the crystal structure of cyclophilin A complexed with a synthetic macrocyclic analogue of Sanglifehrin A, which demonstrated that the interaction is mediated exclusively by the macrocyclic portion of the molecule. rcsb.org This structural understanding, derived from the Sanglifehrin A complex, underpins the current knowledge of how all members of the sanglifehrin class, including this compound, engage with their primary cyclophilin targets. jst.go.jp

Comparative Mechanistic Analyses with Other Immunophilins and Their Inhibitors

Distinctions from Cyclosporin (B1163) A (CsA) Mechanisms

The primary distinction between Sanglifehrin B and Cyclosporin A lies in their ultimate molecular targets and subsequent signaling consequences. Although both compounds bind to cyclophilins, their paths diverge immediately after this initial interaction.

A hallmark of Cyclosporin A's immunosuppressive activity is the formation of a composite surface with cyclophilin A (CypA), which then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. nih.govaai.orgnih.gov This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a critical step for its nuclear translocation and the subsequent transcription of interleukin-2 (B1167480) (IL-2) and other cytokine genes essential for T-cell activation. aai.org

In stark contrast, the this compound-cyclophilin complex does not interact with or inhibit calcineurin. nih.govnih.govresearchgate.net This fundamental difference means that this compound's immunosuppressive and other biological effects are mediated through pathways entirely independent of calcineurin inhibition. nih.govresearchgate.net Studies with Sanglifehrin A (SfA), a closely related analogue, have confirmed this lack of effect on calcineurin phosphatase activity. nih.govaai.orgresearchgate.net Instead of blocking the initial stages of T-cell activation by inhibiting cytokine gene transcription, sanglifehrins act at a later stage, affecting cell cycle progression in response to stimuli like IL-2. nih.govaai.orgresearchgate.net

The structural differences between this compound and CsA, particularly in their "effector domains," lead to distinct downstream protein-protein interactions after binding to cyclophilins. plos.org While the CsA:CypA complex targets calcineurin, the sanglifehrin:cyclophilin complex engages with different sets of proteins, leading to varied cellular outcomes.